N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide
Description
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent on the benzene ring and a pyrrolidin-1-yl ethyl chain attached via an amide linkage. The molecular formula is C₂₀H₂₀F₃N₂O₂, with a calculated molecular weight of 377.38 g/mol.
Properties
Molecular Formula |
C20H19F3N2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H19F3N2O2/c21-20(22,23)17-6-2-1-5-16(17)19(27)24-15-9-7-14(8-10-15)13-18(26)25-11-3-4-12-25/h1-2,5-10H,3-4,11-13H2,(H,24,27) |
InChI Key |
HIDIMGZQRFDVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine ring and the trifluoromethyl group play crucial roles in binding to proteins and enzymes, modulating their activity. This can lead to the inhibition or activation of various biological pathways, depending on the target .
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide derivatives, enabling comparisons based on substituents, heterocyclic moieties, and biological activities. Below is a detailed analysis:
Structural and Functional Analogues
A. Trifluoromethyl-Substituted Benzamides
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide () Key Features: Contains a pyrimidinyl-piperazine carboxamide and a 3-(trifluoromethyl)anilino group. The trifluoromethyl group is meta-substituted, which may sterically hinder binding compared to the ortho-substituted CF₃ in the target compound .
EP 3 407 716 B1 Derivatives ()
- Key Features : Tetrafluorobut-1-enyl chains and multiple trifluoromethyl groups.
- Comparison : Increased fluorination enhances lipophilicity but may reduce metabolic stability due to steric bulk. These compounds exhibit structural complexity, possibly targeting specialized receptors (e.g., ion channels) compared to the simpler benzamide scaffold .
B. Heterocyclic Benzamides
N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide () Key Features: Benzothiazole and triazole moieties with a trifluoromethyl group. Comparison: The rigid benzothiazole and triazole rings may enhance kinase inhibition (e.g., Alzheimer’s targets) but reduce bioavailability compared to the flexible pyrrolidine chain.
Thioether-Linked Benzamides () Key Features: Thiazole or isoxazole substituents with thioether linkages. Comparison: Thioether groups improve membrane permeability but may introduce metabolic liabilities (e.g., oxidation).
Physicochemical and Pharmacokinetic Properties
Key Findings
- Trifluoromethyl Positioning : Ortho-substituted CF₃ (target compound) may enhance steric interactions with hydrophobic receptor pockets compared to meta-substituted analogs () .
- Heterocyclic Influence : Pyrrolidine’s flexibility vs. piperazine’s basicity or benzothiazole’s rigidity impacts solubility and target engagement .
- Synthetic Complexity : Click chemistry () and multi-step fluorination () contrast with simpler amide coupling likely used for the target compound .
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